5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Overview
Description
5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H9BrF3NOS2 and its molecular weight is 444.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.92610 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study on the synthesis of l,3,5-trisubstituted-2-thioxoimidazolidinones, including compounds with structural similarities to the mentioned chemical, focused on exploring new synthetic pathways and characterizing the physicochemical properties of the synthesized compounds (Brandão et al., 2004).
- Another research effort detailed the synthesis and structure of new 5‐(arylidene)‐3‐(4‐methylbenzoyl)thiazolidine‐2,4‐diones, offering insights into the crystal structure and molecular geometry through X-ray diffraction and DFT analysis (Popov-Pergal et al., 2010).
Antimicrobial and Antitumor Activities
- Investigations into the antimicrobial properties of 2,5-disubstituted-4-thiazolidinone derivatives revealed significant biological activity against a range of microbial strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Deep et al., 2014).
- The primary cytotoxicity evaluation of a new series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones indicated notable effects on various cancer cell lines, highlighting the potential of these compounds in cancer treatment strategies (Karalı et al., 2002).
Conductivity and Thermal Properties
- A study focused on the synthesis, characterization, and evaluation of the conductivity and thermal properties of polyphenol derivatives containing a rhodanine moiety and their metal complexes. This research provides valuable data on the materials' thermal stability and electrical properties, useful for various applications in materials science (Kaya et al., 2020).
Properties
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NOS2/c18-12-5-1-3-10(7-12)8-14-15(23)22(16(24)25-14)13-6-2-4-11(9-13)17(19,20)21/h1-9H/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMLGHWIHALBU-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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